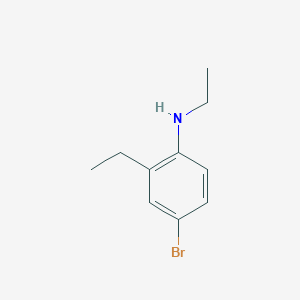

4-Bromo-N,2-Diethylaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-N,2-Diethylaniline is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It is a low melting solid .

Molecular Structure Analysis

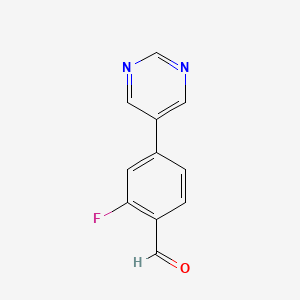

The molecular formula of 4-Bromo-N,2-Diethylaniline is C10H14BrN . The molecular weight is 228.129 . The structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

4-Bromo-N,2-Diethylaniline is a solid with a melting point of 32-33 °C (lit.) . It is insoluble in water .Applications De Recherche Scientifique

Synthesis of Novel Compounds

4-Bromo-N,2-Diethylaniline is utilized in the synthesis of substituted phenyl azetidines with potential antimicrobial properties. The compound undergoes various reactions, including reduction, reaction with tert-butyloxy anhydride, and cyclization, leading to the creation of novel azetidine derivatives, which are characterized and screened for antimicrobial activity (Doraswamy & Ramana, 2013).

Electrophilic Aromatic Substitution Reactions

The compound is studied for its reactivity patterns, particularly in electrophilic aromatic substitution reactions. For instance, its radical cations undergo nucleophilic substitution to yield para-substituted dialkylanilines, showcasing its potential in synthesizing derivatives through controlled reactions (Kirchgessner, Sreenath, & Gopidas, 2006).

Material Science and Polymer Chemistry

In the field of material science and polymer chemistry, 4-Bromo-N,2-Diethylaniline is involved in the synthesis of polytriarylamines via microwave-assisted palladium-catalysed amination. This process significantly reduces polymerization time and is crucial for the fabrication of organic electronic devices, highlighting the compound's role in advancing materials for electronic applications (Shen et al., 2007).

Analytical Chemistry Applications

In analytical chemistry, derivatives of 4-Bromo-N,2-Diethylaniline serve as fluorescence markers or probes. For example, the synthesis of 4-Methylamino-N-allylnaphthalimide from 4-bromo-1,8-naphthalic anhydride and its subsequent use in the imprinting and specific uptake of creatinine demonstrate the compound's utility in developing sensors for clinical markers (Syu, Hsu, & Lin, 2010).

Phase Transfer Catalysis

Phase transfer catalysis studies also highlight the synthesis of N,N-Diethylaniline derivatives by reacting aniline with bromoethane, with 4-Bromo-N,2-Diethylaniline being a key intermediate. This research outlines optimal conditions for the reaction, emphasizing the compound's significance in synthetic organic chemistry (Ji Qing-gang, 2008).

Safety And Hazards

The safety information available indicates that 4-Bromo-N,2-Diethylaniline may cause skin and eye irritation, and may be harmful if inhaled, swallowed, or in contact with skin . It is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, and Skin Irrit. 2 . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

Propriétés

IUPAC Name |

4-bromo-N,2-diethylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN/c1-3-8-7-9(11)5-6-10(8)12-4-2/h5-7,12H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDJLKPUFQWYGBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Br)NCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40630087 |

Source

|

| Record name | 4-Bromo-N,2-diethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-N,2-Diethylaniline | |

CAS RN |

81090-37-1 |

Source

|

| Record name | 4-Bromo-N,2-diethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-([1,4'-Bipiperidin]-4-yl)-N,N-dimethylmethanamine](/img/structure/B1344653.png)

![[1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine](/img/structure/B1344654.png)

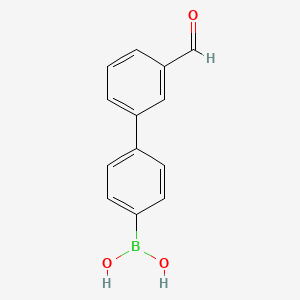

![2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde](/img/structure/B1344658.png)